
Brugine
Overview
Description
Brugine is a marine compound found in the bark and stem of the mangrove species Bruguiera sexangula. It has shown potential as an anti-cancer compound, exhibiting cytotoxic activity against sarcoma 180 and lewis lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Brugine involves extraction from the bark and stem of Bruguiera sexangula. The extraction process typically uses solvents such as ethanol or methanol under controlled conditions to isolate the compound. The extracted material is then purified using techniques like chromatography to obtain pure this compound .
Industrial Production Methods
In industrial settings, the extraction process is scaled up using large quantities of solvents and advanced purification techniques to ensure high yield and purity. Microwave-assisted extraction methods can improve the extraction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Brugine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with altered functional groups.
Substitution: Substituted this compound compounds with halogen or other nucleophile groups.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Properties
Brugine has been studied for its potential anticancer effects, particularly against breast cancer. Research indicates that this compound targets specific signaling pathways, including the cyclic adenosine monophosphate (cAMP) signaling pathway and the epidermal growth factor receptor (EGFR) pathway. These pathways are crucial for regulating cell proliferation and survival, making them significant targets in cancer therapy.
- Mechanism of Action : this compound's action involves inhibiting tumor growth by disrupting these pathways, leading to apoptosis (programmed cell death) in cancer cells. This was demonstrated in a study where this compound exhibited cytotoxic effects on breast cancer cell lines, suggesting its potential as a chemotherapeutic agent .
2. Antimicrobial Activity
This compound also displays antimicrobial properties. Studies have highlighted its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The compound's ability to disrupt bacterial cell membranes contributes to its efficacy in combating infections .
Veterinary Applications
1. Equine Health
In veterinary medicine, this compound has been investigated for its role in managing equine health, particularly concerning parasitic infections. Research on small strongyles (Cyathostominae) in horses indicates that compounds like this compound may enhance treatment strategies against these parasites by improving the efficacy of anthelmintic drugs .
- Case Study : A study involving 1,887 horses assessed the prevalence of strongyle infections and the effectiveness of selective deworming strategies. The results suggested that integrating this compound into treatment protocols could potentially reduce the incidence of drug resistance among equine parasites .
Data Table: Summary of this compound Applications
Mechanism of Action
Brugine exerts its effects through multiple molecular pathways. It modulates pathways such as the cAMP signaling pathway, JAK/STAT pathway, HIF-1 signaling pathway, PI3K-Akt pathway, calcium signaling pathway, and Necroptosis . Molecular docking studies have shown that this compound has a high affinity for protein kinase A, forming stable protein-ligand complexes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Brugine
This compound is unique due to its multi-target molecular mechanism against cancer, particularly breast cancer. It modulates several key signaling pathways and has shown high affinity for protein kinase A, making it a promising candidate for further research and development .
Biological Activity
Brugine, a tropane alkaloid derived from the bark and stems of the mangrove species Bruguiera sexangula, has garnered attention for its potential biological activities, particularly in oncology. Recent studies have highlighted its cytotoxic properties against various cancer cell lines, making it a candidate for further investigation in cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
This compound is characterized by its complex molecular structure, which includes nitrogen and sulfur atoms. Its chemical formula is CHN, and it has a CAS number of 14912-30-2. These structural features contribute to its diverse reactivity and potential therapeutic applications.
Structural Comparison with Related Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Tropane Alkaloid | Anticancer activity against various tumors |
Atropine | Tropane Alkaloid | Anticholinergic, used for bradycardia |
Scopolamine | Tropane Alkaloid | Anticholinergic, used for motion sickness |
Hyoscyamine | Tropane Alkaloid | Antispasmodic, analgesic properties |
This compound stands out due to its unique extraction source and specific structural features that differentiate it from other well-studied tropane alkaloids.
Anticancer Properties
This compound has been shown to exhibit significant cytotoxic activity against several cancer types, including:
- Breast Cancer : A network pharmacology study revealed that this compound affects multiple signaling pathways involved in breast cancer progression. It modulates pathways such as cAMP signaling, JAK/STAT pathway, HIF-1 signaling, PI3K-Akt pathway, calcium signaling pathway, and necroptosis . The study identified 90 common targets between this compound and breast cancer networks, suggesting a multi-target mechanism of action.
- Sarcoma 180 and Lewis Lung Cancer : this compound displayed potent cytotoxic effects in preclinical models of these cancers, indicating its potential as an effective anti-tumor agent.
Molecular Mechanisms
Molecular docking studies have demonstrated that this compound has a high affinity for protein kinase A (PKA), forming a stable protein-ligand complex. This interaction is crucial for understanding how this compound exerts its anticancer effects . The molecular dynamics simulations further support the stability of this complex, suggesting that this compound may inhibit tumor growth through targeted modulation of key proteins involved in cancer cell survival and proliferation.
Study 1: Network Pharmacology Approach in Breast Cancer
A recent study utilized network pharmacology to explore the molecular mechanisms underlying this compound's anticancer effects. The research involved:
- Data Sources : The Cancer Genome Atlas (TCGA) was used to analyze genetic profiles associated with breast cancer.
- Functional Enrichment Analysis : Identified pathways modulated by this compound.
- Molecular Docking : Confirmed binding affinity with PKA.
The findings suggest that this compound could serve as a promising candidate for breast cancer therapy due to its ability to target multiple pathways simultaneously .
Study 2: Cytotoxicity Against Sarcoma 180
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against Sarcoma 180 cells. The compound induced apoptosis in these cells through mitochondrial pathways, highlighting its potential as an effective treatment option for sarcomas.
Q & A
Basic Research Questions
Q. What foundational chemical properties of Brugine should be prioritized in early-stage research, and how can researchers systematically identify gaps in existing literature?
- Methodological Approach :
- Conduct a systematic literature review focusing on peer-reviewed journals (e.g., PubMed, SciFinder) using keywords like "this compound alkaloid structure," "biosynthetic pathways," and "in vitro bioactivity" .
- Use analytical frameworks (e.g., PICO: Population/Problem, Intervention, Comparison, Outcome) to isolate understudied areas, such as this compound’s stereochemical stability or solvent-dependent reactivity .
- Employ gap analysis matrices to map known properties (e.g., molecular weight: C₁₁H₁₅NO₂, solubility profiles) against unaddressed questions (e.g., metabolic intermediates in biosynthesis) .
Q. How should researchers design initial experiments to assess this compound’s bioactivity while ensuring methodological validity?
- Experimental Design :
- Prioritize dose-response assays (e.g., cytotoxicity screening in cell lines) with strict negative/positive controls to minimize confounding variables .
- Validate results using orthogonal techniques (e.g., fluorescence-based assays vs. colorimetric readouts) to confirm observed effects are compound-specific .
- Document protocols in alignment with Beilstein Journal guidelines , including raw data thresholds (e.g., p < 0.05) and reagent purity standards (e.g., ≥95% by HPLC) .
Advanced Research Questions
Q. How can contradictions in this compound’s reported mechanisms of action across studies be resolved methodologically?
- Conflict Resolution Strategy :
- Perform replication studies under standardized conditions (e.g., pH, temperature) to isolate environmental factors influencing bioactivity .
- Apply multi-omics integration (e.g., transcriptomics + metabolomics) to identify off-target interactions that may explain divergent findings .
- Use Bayesian meta-analysis to quantify uncertainty across datasets, weighting studies by sample size and methodological rigor (e.g., blinded vs. open-label designs) .
Q. What are the optimal analytical techniques for characterizing this compound’s structural stability under varying physiological conditions?
- Analytical Workflow :
- Comparative Table of Techniques :
Technique | Application to this compound | Limitations |
---|---|---|
NMR | Confirms stereochemistry and dynamic conformation | Requires high purity (>98%); limited sensitivity for trace degradation products |
Mass Spectrometry (HRMS) | Identifies degradation byproducts (e.g., oxidation at C-9) | May miss non-ionizable metabolites |
X-ray Crystallography | Resolves absolute configuration | Requires single-crystal samples; time-intensive |
- Pair accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-DAD to monitor degradation kinetics .
Q. How can predictive models for this compound’s pharmacokinetics be developed while addressing interspecies variability?
- Modeling Framework :
- Integrate in silico predictions (e.g., molecular docking for protein binding) with in vitro hepatocyte clearance assays to refine bioavailability estimates .
- Apply allometric scaling across preclinical models (e.g., murine vs. primate) using species-specific CYP450 isoform data .
- Validate models via PBPK (Physiologically Based Pharmacokinetic) simulations , adjusting for pH-dependent solubility in gastrointestinal compartments .
Q. Methodological Best Practices
- FINER Criteria : Ensure questions are Feasible (e.g., access to this compound analogs), Interesting (unexplored targets like NLRP3 inflammasome), Novel (e.g., CRISPR-edited biosynthetic pathways), Ethical (animal use justification), and Relevant (therapeutic potential in neglected diseases) .
- Data Transparency : Share synthetic protocols, spectral data, and bioassay raw files in supplementary materials to enable replication .
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S2/c1-13-8-2-3-9(13)7-10(6-8)15-12(14)11-4-5-16-17-11/h8-11H,2-7H2,1H3/t8?,9?,10?,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJOZZSCQUTEBY-QUBJWBRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3CCSS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2CCC1CC(C2)OC(=O)[C@@H]3CCSS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332035 | |
Record name | Brugine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14912-30-2 | |
Record name | Brugine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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